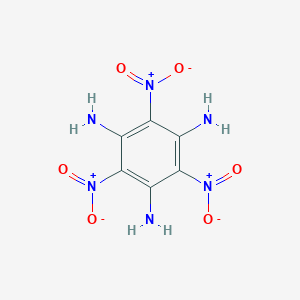

s-Triaminotrinitrobenzene

Cat. No. B127177

Key on ui cas rn:

3058-38-6

M. Wt: 258.15 g/mol

InChI Key: JDFUJAMTCCQARF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07763753B1

Procedure details

One method of synthesizing TATB from phloroglucinol is described in GB 2355715. Phloroglucinol, also known as 1,3,5-trihydroxybenzene, is nitrated using sodium nitrite and nitric acid, forming trinitrophloroglucinol (“TNPG”), which is also known as 1,3,5-trihydroxy-2,4,6-trinitrobenzene. The nitric acid is added sequentially or in multiple additions. When cooled, a solid is produced, which is filtered, washed with 3 M hydrochloric acid (“HCl”), and dried, yielding a solid product that is a monohydrate of TNPG. The monohydrate of TNPG is a free-flowing solid. The TNPG is alkoxylated using a trialkyl orthoformate, such as trimethyl orthoformate, forming 1,3,5-trimethoxy-2,4,6-trinitrobenzene. Methanol and methyl formate are also formed and are removed by distillation. The solution of 1,3,5-trimethoxy-2,4,6-trinitrobenzene is concentrated, yielding 1,3,5-trimethoxy-2,4,6-trinitrobenzene as a solid, which is recrystallized from ethanol. The purified 1,3,5-trimethoxy-2,4,6-trinitrobenzene is then aminated using liquid ammonia or gaseous ammonia, filtered, washed with N-methylpyrrolidinone and methanol, and dried, yielding crystals of the TATB. To conduct the amination reaction, a solution of the 1,3,5-trimethoxy-2,4,6-trinitrobenzene is cooled to −10° C. and ammonia gas is introduced. If liquid ammonia is used, the animation reaction is conducted at room temperature and a pressure of 8-9 bar, or at atmospheric pressure and −33° C. If gaseous ammonia is used, the animation reaction is conducted at atmospheric pressure or at a pressure of 8-9 bar. At higher temperatures, the method is described as being less energy efficient. The TATB synthesis utilizes multiple drying and isolation acts to produce solid products of TNPG, TETNB, and TATB.

Name

1,3,5-trimethoxy-2,4,6-trinitrobenzene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3]1[C:8]([N+:9]([O-:11])=[O:10])=[C:7]([O:12]C)[C:6]([N+:14]([O-:16])=[O:15])=[C:5]([O:17]C)[C:4]=1[N+:19]([O-:21])=[O:20].N.[C:23]1([NH2:40])[C:28]([N+:29]([O-:31])=[O:30])=[C:27]([NH2:32])[C:26]([N+:33]([O-:35])=[O:34])=[C:25]([NH2:36])[C:24]=1[N+:37]([O-:39])=[O:38]>>[N+:9]([C:8]1[C:3]([OH:2])=[C:4]([N+:19]([O-:21])=[O:20])[C:5]([OH:17])=[C:6]([N+:14]([O-:16])=[O:15])[C:7]=1[OH:12])([O-:11])=[O:10].[C:23]1([NH2:40])[C:24]([N+:37]([O-:39])=[O:38])=[C:25]([NH2:36])[C:26]([N+:33]([O-:35])=[O:34])=[C:27]([NH2:32])[C:28]=1[N+:29]([O-:31])=[O:30]

|

Inputs

Step One

|

Name

|

1,3,5-trimethoxy-2,4,6-trinitrobenzene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C(=C(C(=C1[N+](=O)[O-])OC)[N+](=O)[O-])OC)[N+](=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is recrystallized from ethanol

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with N-methylpyrrolidinone and methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielding crystals of the TATB

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the amination reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the animation reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is conducted at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at atmospheric pressure and −33° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the animation reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

utilizes multiple drying

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |